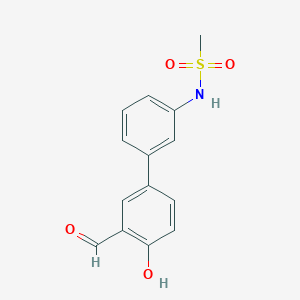

2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95%

Übersicht

Beschreibung

2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95% (2F4MSP) is a chemical compound of the phenol family, which is used in various scientific research applications. It is an important chemical intermediate used in the synthesis of various drug compounds and has been found to have several biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95% is mostly used as a chemical intermediate in the synthesis of various drug compounds. It has also been found to have several biochemical and physiological effects that make it useful in a variety of scientific research applications. It has been used in the study of various diseases, such as cancer, diabetes, and Alzheimer’s disease. It has also been used in the study of the effects of various drugs on the body, as well as the study of drug metabolism.

Wirkmechanismus

The exact mechanism of action of 2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase, which are involved in the regulation of cell proliferation and differentiation. In addition, it is believed to have an effect on the production of certain hormones, such as insulin and glucagon, which are involved in the regulation of glucose metabolism.

Biochemical and Physiological Effects

2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as reduce the production of certain hormones, such as insulin and glucagon. In addition, it has been found to have an effect on the metabolism of certain drugs, as well as the metabolism of certain hormones.

Vorteile Und Einschränkungen Für Laborexperimente

2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages when used in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that 2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95% is toxic and should be handled with care.

Zukünftige Richtungen

The potential future directions for the use of 2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95% include further research into its mechanism of action, its effects on various diseases, and its potential as a drug intermediate. In addition, further research into its effects on the metabolism of certain drugs and hormones could lead to new treatments and therapies. Finally, further research into its biochemical and physiological effects could lead to new insights into the regulation of cell proliferation and differentiation.

Synthesemethoden

2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized from the reaction of 2-formyl-4-(3-methylsulfonylaminophenyl)phenol with sulfuric acid. The reaction of 2-formyl-4-(3-methylsulfonylaminophenyl)phenol with sulfuric acid is carried out in a three-necked round bottom flask, equipped with a thermometer, a reflux condenser, and a stir bar. The reaction is heated to 80°C and stirred for 3 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and then filtered to remove the sulfuric acid. The filtrate is then evaporated to obtain the desired product, 2-Formyl-4-(3-methylsulfonylaminophenyl)phenol, 95%.

Eigenschaften

IUPAC Name |

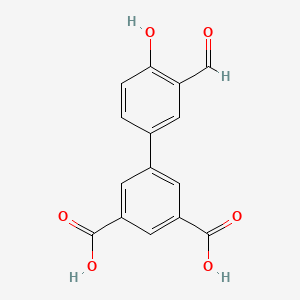

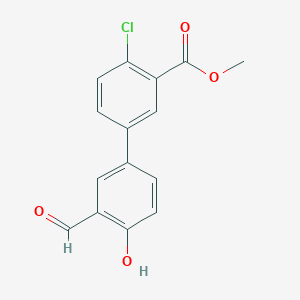

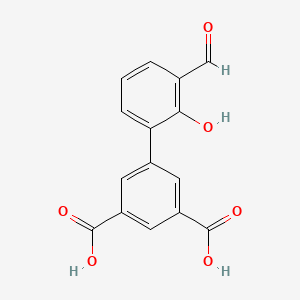

N-[3-(3-formyl-4-hydroxyphenyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(18,19)15-13-4-2-3-10(8-13)11-5-6-14(17)12(7-11)9-16/h2-9,15,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTACZKZFKGSRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685363 | |

| Record name | N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261987-42-1 | |

| Record name | Methanesulfonamide, N-(3′-formyl-4′-hydroxy[1,1′-biphenyl]-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261987-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)